molecular formula C11H13BCl3NO2 B12332506 2,3,4-Trichloropyridine-5-boronic acid pinacol ester CAS No. 2121514-82-5

2,3,4-Trichloropyridine-5-boronic acid pinacol ester

Cat. No.: B12332506
CAS No.: 2121514-82-5
M. Wt: 308.4 g/mol
InChI Key: IXVGBWPWDNVSLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Trichloropyridine-5-boronic acid pinacol ester typically involves the borylation of 2,3,4-trichloropyridine. One common method is the palladium-catalyzed cross-coupling reaction of 2,3,4-trichloropyridine with bis(pinacolato)diboron in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation also enhances the efficiency of industrial production .

Mechanism of Action

The mechanism of action of 2,3,4-Trichloropyridine-5-boronic acid pinacol ester in chemical reactions involves the formation of a boronate complex, which undergoes transmetalation with a palladium catalyst. This is followed by reductive elimination to form the desired product . The molecular targets and pathways involved in its biological applications are still under investigation, but it is believed to interact with specific enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4-Trichloropyridine-5-boronic acid pinacol ester is unique due to the presence of three chlorine atoms on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

CAS No.

2121514-82-5

Molecular Formula

C11H13BCl3NO2

Molecular Weight

308.4 g/mol

IUPAC Name

2,3,4-trichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C11H13BCl3NO2/c1-10(2)11(3,4)18-12(17-10)6-5-16-9(15)8(14)7(6)13/h5H,1-4H3

InChI Key

IXVGBWPWDNVSLR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C(=C2Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.